molecular formula C10H12N2O3 B14084637 Carbanilic acid, N-nitroso-, isopropyl ester CAS No. 101418-02-4

Carbanilic acid, N-nitroso-, isopropyl ester

Cat. No.: B14084637
CAS No.: 101418-02-4
M. Wt: 208.21 g/mol
InChI Key: FKVJMYXFKFIVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbanilic acid, N-nitroso-, isopropyl ester is an organic compound with the molecular formula C10H12N2O3 It is a derivative of carbanilic acid, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group, and the nitrogen atom is nitrosated

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbanilic acid, N-nitroso-, isopropyl ester can be synthesized through the esterification of carbanilic acid with isopropyl alcohol in the presence of a mineral acid catalyst. The reaction involves the formation of an ester bond between the carboxyl group of carbanilic acid and the hydroxyl group of isopropyl alcohol .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted esters with different alkyl or aryl groups.

Scientific Research Applications

Carbanilic acid, N-nitroso-, isopropyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbanilic acid, N-nitroso-, isopropyl ester involves the interaction of its functional groups with molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis, releasing carbanilic acid and isopropyl alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Carbanilic acid, N-nitroso-, isopropyl ester is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

101418-02-4

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

propan-2-yl N-nitroso-N-phenylcarbamate

InChI

InChI=1S/C10H12N2O3/c1-8(2)15-10(13)12(11-14)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

FKVJMYXFKFIVLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N(C1=CC=CC=C1)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.